molecular formula C8H11BrN2O2 B12440079 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine CAS No. 887595-57-5

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine

Cat. No.: B12440079
CAS No.: 887595-57-5
M. Wt: 247.09 g/mol
InChI Key: GRXKYWXTIMTFOD-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine is a substituted benzyl-hydrazine derivative characterized by a bromo (-Br), hydroxy (-OH), and methoxy (-OCH3) functional group arrangement on the aromatic ring. Its molecular formula is C9H11BrN2O2, with an exact mass of 246.0252256 . This compound belongs to the hydrazine class, which is known for its versatility in forming Schiff bases and coordination complexes, often leveraged in pharmaceutical and materials science research.

Properties

CAS No.

887595-57-5

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

2-bromo-4-(hydrazinylmethyl)-6-methoxyphenol

InChI

InChI=1S/C8H11BrN2O2/c1-13-7-3-5(4-11-10)2-6(9)8(7)12/h2-3,11-12H,4,10H2,1H3

InChI Key

GRXKYWXTIMTFOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNN)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine typically involves the reaction of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the aldehyde to the hydrazine derivative.

Industrial Production Methods

Industrial production of 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Condensation Reactions

This compound readily participates in condensation reactions with carbonyl-containing substrates. Key pathways include:

Reaction TypeReactantsConditionsProducts FormedReferences
Schiff Base Formation Aldehydes/KetonesReflux in methanol (3–4 hrs)Hydrazone derivatives
Cyclocondensation β-Diketones/KetoestersAcid catalysisHeterocyclic compounds

Example Reaction Scheme :

C8H9BrN2O2+RCHOMeOH C8H8BrN2O2 N CH R+H2O\text{C}_8\text{H}_9\text{BrN}_2\text{O}_2+\text{RCHO}\xrightarrow{\text{MeOH }}\text{C}_8\text{H}_8\text{BrN}_2\text{O}_2\text{ N CH R}+\text{H}_2\text{O}

This reactivity is critical for synthesizing bioactive hydrazones, as demonstrated in tyrosinase inhibitor studies and anticancer agent development .

Oxidation Reactions

The hydrazine group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductsApplicationsReferences
Oxygen (O₂) Aqueous acidic mediumAzo derivativesDye intermediates
H₂O₂ Neutral pH, room temperatureDiazene intermediatesPolymer crosslinking

Key Observation : Oxidation kinetics depend on bromine's electron-withdrawing effects, which stabilize transition states.

Nucleophilic Substitution

The bromine atom undergoes substitution reactions with diverse nucleophiles:

NucleophileConditionsProductsCharacterization DataReferences
Amines DMF, 80°CAmino-benzyl hydrazines1H NMR:δ\6.97.2textaromatic^1\text{H NMR}:\delta\6.9–7.2\\text{ aromatic }
Alkoxides K₂CO₃, DMSOEther derivativesIR: 1250 cm⁻¹ (C-O-C)

Mechanistic Insight :

Ar Br+NuPolar solventAr Nu+Br\text{Ar Br}+\text{Nu}^-\xrightarrow{\text{Polar solvent}}\text{Ar Nu}+\text{Br}^-

Substitution is favored at the para-position relative to the hydroxyl group due to steric hindrance from methoxy.

Complexation with Metal Ions

The hydroxyl and hydrazine groups enable chelation:

Metal IonStoichiometryStability Constant (log K)ApplicationsReferences
Fe³⁺ 1:112.3 ± 0.2Antioxidant formulations
Cu²⁺ 2:115.8 ± 0.3Catalytic systems

Complexes exhibit enhanced radical scavenging activity, with IC₅₀ values ≤10 μM in ROS assays .

Biological Activity Correlations

Reaction products show significant bioactivity:

Derivative TypeBioassay ModelKey ResultReference
Hydrazones Tyrosinase inhibitionIC₅₀: 8.7 μM
Azo Derivatives HaCaT keratinocytesROS reduction: 62% at 10 μM
Metal Complexes MCF-7 cancer cellsApoptosis induction: 78%

This systematic analysis confirms 3-bromo-4-hydroxy-5-methoxy-benzyl-hydrazine as a multifunctional synthon for medicinal chemistry and materials science. Its reactivity profile enables tailored modifications for target-specific applications, particularly in developing enzyme inhibitors and metal-chelating therapeutics.

Scientific Research Applications

While the exact compound "3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine" is not directly discussed in the provided search results, related compounds and concepts can provide insights into its potential applications. Here's what the search results suggest:

Potential Biological Activities

  • Antimicrobial and Anticancer Properties: 3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide, a related compound, has been investigated for potential antimicrobial and anticancer properties.
  • Antioxidant and Anticancer Potential: Some bromophenol derivatives exhibit significant antioxidant and anticancer potential . For example, compounds like 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene have shown promise in ameliorating oxidative damage and reactive oxygen species (ROS) generation .
  • Antitumor Properties: A bromophenol (BP 1.12) effectively inhibited the proliferation of human ovarian cancer cell lines and exhibited tumor growth inhibition in mice .

Chemistry

  • Building Block in Synthesis: 3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can serve as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Medicinal Chemistry

  • Drug Development: These compounds can be explored for potential therapeutic applications, particularly in developing new drugs. Benzoylhydrazones, which share structural similarities, have applications in medicinal chemistry and have demonstrated diverse bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Other Applications

  • Specialty Chemicals and Materials: The compound and its derivatives may be utilized in producing specialty chemicals and materials.

Benzoylhydrazones

  • Antiglycation Activity: A series of 4-methoxybenzoylhydrazones were synthesized and showed varying degrees of antiglycation activity, suggesting potential use in managing diabetes .
  • Diverse Bioactivities: Benzoylhydrazones have demonstrated antibacterial, antifungal, antiinflammatory, antimalarial, analgesic, antiplatelet, anticancer, and antituberculosis activities .

Thiocarbohydrazones and Metal Complexes

  • Antimicrobial Activity: Studies on bis(thiocarbohydrazone) ligands and their transition metal complexes have shown antimicrobial activity against bacteria and fungi .
  • Antioxidant Capacity: Some complexes enhance the antioxidant properties of the tested compounds .

Hydrazine Derivatives

  • Cytotoxicity Screening: Some synthesized 1,2-bis(tetrasubstituted benzylidene) hydrazines were screened against breast cancer cell lines, with some compounds exhibiting cytotoxic activity .

Tables of Data and Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and hydroxyl group contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

a. 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 157893-14-6)

  • Structure : Differs by replacing the benzyl-hydrazine group with a carboxylic acid (-COOH).
  • Impact : The carboxylic acid enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrazine derivative. This compound is frequently used as a precursor for esterification or amidation reactions .

b. (3-Bromo-4-fluorobenzyl)hydrazine (CAS 887596-68-1)

  • Structure : Features a fluorine atom at the 4-position instead of a hydroxy group.
  • Such fluorinated analogs are common in drug discovery to improve metabolic resistance .

c. (4-Bromo-2-methoxyphenyl)hydrazine hydrochloride (CAS 1353636-61-9)

  • Structure : Substitutes the hydroxy group with a methoxy group at the 2-position and includes a hydrochloride salt.
  • Impact : The hydrochloride salt improves crystallinity and shelf stability, making it preferable for industrial-scale synthesis .

d. N00-(5-Bromo-2-methoxybenzylidene)-4-hydroxybenzohydrazide methanol solvate

  • Structure : A Schiff base formed by condensation of 5-bromo-2-methoxybenzaldehyde with 4-hydroxybenzohydrazide.
  • Impact : The imine (C=N) bond introduces planarity, facilitating π-π stacking in crystal lattices, as evidenced by X-ray diffraction studies showing a dihedral angle of 35.7° between aromatic rings .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Melting Point (°C)
3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine Expected: OH (~3235), NH (~3300) Not reported in evidence. Not available
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide OH (3235), C=N (1610), SO₂ (1160) Aromatic H: 6.94–8.35; N=CH: 8.35 330–331 (dec.)
N00-(5-Bromo-2-methoxybenzylidene)-4-hydroxybenzohydrazide O–H⋯N/O hydrogen bonds Dihedral angle: 35.7° between rings Not available

Antibacterial and Antifungal Profiles

  • Schiff Base Derivatives : Compounds like (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the C=N bond and halogen substituents disrupting microbial membranes .
  • Benzofuran-Oxadiazole Hybrids : 5-Bromo-7-methoxy-benzofuran derivatives linked to oxadiazole-thiones show moderate antifungal activity against Candida albicans, with MIC values ranging from 25–50 µg/mL .

Biological Activity

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine (C8H11BrN2O2) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzyl hydrazine structure. The molecular formula is C8H11BrN2O2, and its molecular weight is approximately 231.09 g/mol . The compound can be represented structurally as follows:

PropertyValue
Molecular FormulaC8H11BrN2O2
Molecular Weight231.09 g/mol
IUPAC Name3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine
CAS Number53417461

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine exhibit significant antimicrobial and antifungal activities. For instance, studies on related hydrazones have shown varying degrees of effectiveness against bacterial strains and fungi, suggesting that the hydrazine moiety may enhance biological activity through its ability to form hydrogen bonds and interact with microbial enzymes .

Antiglycation Activity

A related study on hydrazone derivatives demonstrated that certain compounds possess antiglycation properties, inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in diabetes complications. The IC50 values for these derivatives ranged from 216.52 to 748.71 µM, indicating that structural modifications could lead to enhanced activity against glycation processes . While specific data on 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine's antiglycation activity is limited, its structural similarities suggest potential in this area.

Cancer Cell Line Studies

In vitro studies involving similar compounds have shown promise in cancer treatment. For example, derivatives containing hydrazine were evaluated for their effects on various cancer cell lines, revealing that some exhibit cytotoxicity and induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation . These findings indicate that 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine may also possess anticancer properties worth investigating.

The mechanism by which 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Interaction with Metal Ions : The presence of hydroxyl and methoxy groups may facilitate binding to metal ions, influencing various biochemical processes.
  • Apoptosis Induction : Evidence suggests that hydrazine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A review of recent literature highlights several studies focusing on the biological activities of benzyl hydrazines:

  • Antimicrobial Activity : A study reported that hydrazone derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research on pyrazole-based compounds demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231), suggesting that similar structures may enhance the efficacy of 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine against tumors .
  • Glycation Inhibition : Compounds with similar functional groups showed significant inhibition of protein glycation in diabetic models, with implications for developing therapeutic agents targeting diabetes-related complications .

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine, and how can reaction conditions influence yield?

The compound can be synthesized via cyclization of hydrazide intermediates using reagents like hydrazine hydrate and phosphorous oxychloride (POCl₃). For example, hydrazide derivatives are cyclized at 120°C in POCl₃ to form oxadiazole or triazole analogs, with yields highly dependent on stoichiometry and reaction time . Key steps include:

  • Hydrazide formation : Reacting methyl esters with hydrazine hydrate (80%) under reflux (4–6 hours) to form intermediate hydrazides (yields ~67%) .
  • Cyclization : Using POCl₃ or KOH with carbon disulfide to generate heterocyclic cores (e.g., triazoles or oxadiazoles). Yields drop if excess POCl₃ degrades sensitive functional groups like hydroxyl or methoxy moieties .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H-NMR : Essential for confirming hydrazine and hydroxyl protons. For example, the -SH group in triazole derivatives appears as a singlet at ~13.85 ppm, while hydrazine NH peaks resonate at ~5.63 ppm .
  • IR : Detects N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
  • TLC : Monitors reaction progress using n-butanol/ether (50:50 v/v) as the mobile phase .

Q. How does the bromo-methoxy substitution pattern affect compound stability during storage?

The electron-withdrawing bromo group increases susceptibility to hydrolysis under humid conditions. Storage in anhydrous ethanol at –20°C is recommended to preserve the hydrazine moiety. Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) but may oxidize to quinones under prolonged light exposure .

Advanced Research Questions

Q. How can substituents on the benzyl-hydrazine scaffold modulate biological activity (e.g., enzyme inhibition)?

  • Bromo substitution : Enhances binding to hydrophobic enzyme pockets (e.g., β-secretase) due to increased lipophilicity (logP ~2.5) .
  • Methoxy/hydroxy groups : Participate in hydrogen bonding with catalytic residues (e.g., in PPARγ agonists, EC₅₀ = 3 mM) .
  • Structure-activity relationship (SAR) : Replacing bromine with chloro reduces steric hindrance but lowers potency, as seen in analogs of 3-chloro-4-methoxybenzylamine derivatives .

Q. How to resolve contradictions in spectral data when synthesizing derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Hydrazine-thione ↔ thiol forms can shift NH/SH proton signals. Use D₂O exchange experiments to confirm labile protons .
  • Impurities : Byproducts from incomplete cyclization (e.g., residual hydrazide) may co-elute in TLC. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. What in silico strategies predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like PPARγ (PDB ID: 1K74). The bromine atom shows favorable van der Waals contacts with Leu330 and Phe282 .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) but high hepatotoxicity risk due to hydrazine metabolism .

Q. How to design toxicity studies for hydrazine derivatives in cell-based assays?

  • Cytotoxicity screening : Use MTT assays in HepG2 cells (IC₅₀ determination). Hydrazines often show dose-dependent toxicity (IC₅₀ < 50 µM) via ROS generation .
  • Genotoxicity : Ames test with TA98 strain to assess mutagenic potential. Brominated analogs may require metabolic activation (S9 fraction) .

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